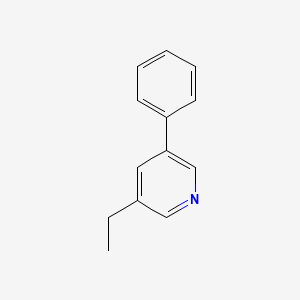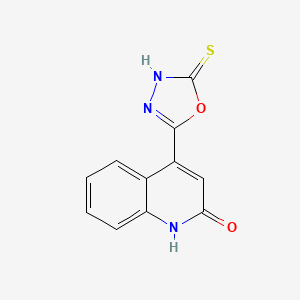
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one is a heterocyclic compound that features both quinoline and oxadiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline moiety. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate hydrazides and carbon disulfide under basic conditions to form the oxadiazole ring.
Condensation reactions: Combining the oxadiazole intermediate with quinoline derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanylidene group to sulfoxide or sulfone.
Reduction: Reduction of the oxadiazole ring or quinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinoline ring.
Aplicaciones Científicas De Investigación
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one may have several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Mercapto-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
- 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
Uniqueness
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one may be unique in its specific combination of the oxadiazole and quinoline rings, which could confer distinct biological activities or chemical properties compared to similar compounds.
Propiedades
Número CAS |
77162-95-9 |
|---|---|
Fórmula molecular |
C11H7N3O2S |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H7N3O2S/c15-9-5-7(10-13-14-11(17)16-10)6-3-1-2-4-8(6)12-9/h1-5H,(H,12,15)(H,14,17) |
Clave InChI |
NUHCNYSTWUUHBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NNC(=S)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


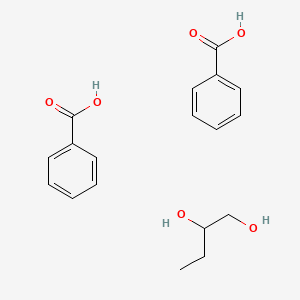
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
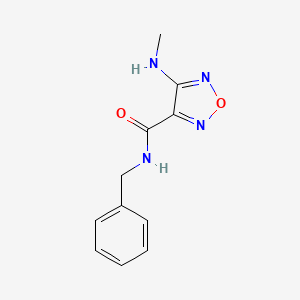
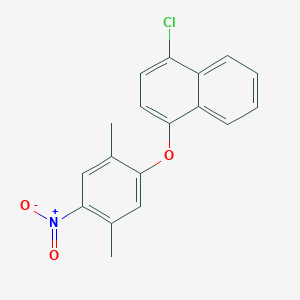

![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)
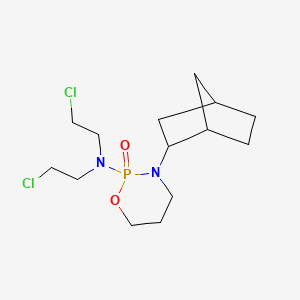

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
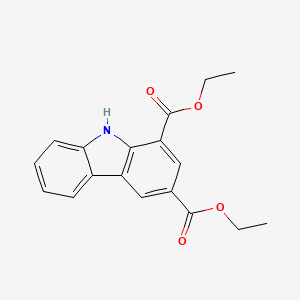
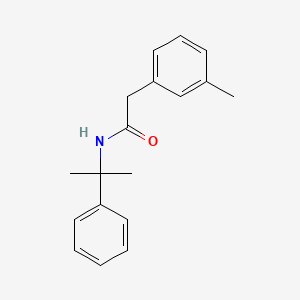
![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
